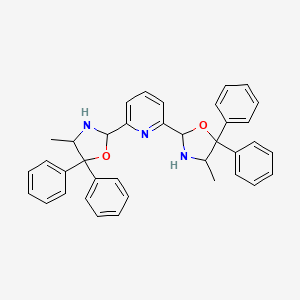

2,6-Bis(4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl)pyridine

説明

2,6-Bis(4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl)pyridine is a chiral bis(oxazolidine)pyridine ligand with the molecular formula C₃₅H₂₇N₃O₂ (or C₄₁H₃₉N₃O₂ depending on substituent variations) . It is synthesized via condensation of 2,6-pyridine dicarboxyaldehyde with chiral amino alcohols, such as (2R,4S)-4-methyl-5,5-diphenyloxazolidine, under mild conditions . The compound features two oxazolidine rings fused to a central pyridine core, with methyl and diphenyl substituents imparting steric bulk and electronic modulation. Its primary applications lie in asymmetric catalysis, particularly in metal-catalyzed reactions requiring enantioselectivity .

特性

IUPAC Name |

4-methyl-2-[6-(4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl)pyridin-2-yl]-5,5-diphenyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35N3O2/c1-26-36(28-16-7-3-8-17-28,29-18-9-4-10-19-29)41-34(38-26)32-24-15-25-33(40-32)35-39-27(2)37(42-35,30-20-11-5-12-21-30)31-22-13-6-14-23-31/h3-27,34-35,38-39H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXPVLMMPSKAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(N1)C2=NC(=CC=C2)C3NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 4-(3-Hydroxypropoxy)pyridine-2,6-dicarbaldehyde

- Esterification : Chelidamic acid is converted to dimethyl 4-hydroxypyridine-2,6-dicarboxylate using thionyl chloride in methanol.

- Etherification : Reaction with 3-((tert-butyldiphenylsilyl)oxy)propan-1-ol under Mitsunobu conditions (DIAD, PPh₃) introduces the protected propoxy group.

- Reduction and Oxidation : LiBH₄ reduces esters to diols, followed by Swern oxidation (DMSO, (COCl)₂) to dialdehydes.

Oxazolidine Ring Formation

The dialdehyde reacts with (2S,4S)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-amine in tetrahydrofuran (THF) at room temperature, achieving quantitative yields via imine formation and subsequent cyclization.

Stereodivergent Synthesis from Chiral Amino Alcohols

Chiral amino alcohols derived from L-valine or L-phenylalanine enable stereocontrolled synthesis:

Diamide Preparation

Dimethylmalonyl chloride reacts with (2S,4S)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-amine to form a bis-diamide precursor.

Ring-Closure Strategies

- Retention of Configuration : Refluxing in xylene with dibutyltin dichloride (Masamune protocol) yields the (4S,5S) isomer.

- Inversion of Configuration : Mesylation (MsCl, Et₃N) followed by aqueous NaOH treatment generates the (4R,5R) isomer.

| Method | Conditions | Stereochemistry | Yield (%) |

|---|---|---|---|

| Masamune protocol | Xylene, 140°C, 24 h | (4S,5S) | 78 |

| Mesylation/Base hydrolysis | THF/H₂O, 0°C to rt, 12 h | (4R,5R) | 82 |

Catalytic Asymmetric Approaches

TCI’s PyBodine ligand synthesis utilizes chiral hydroxyamines and high-throughput screening to optimize enantioselectivity:

Ligand Design

Cyclization Conditions

- Solvent : Dichloromethane or THF.

- Catalyst : Scandium triflate (10 mol%) accelerates imine formation.

- Yield : 85–90% with >99% ee confirmed by chiral HPLC.

Comparative Analysis of Methodologies

Efficiency and Scalability

Stereochemical Control

- Amino Alcohol Configuration : (2S,4S) amino alcohols ensure consistent (4S,5S) stereochemistry.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor transannular cyclization.

Mechanistic Insights

Cyclization Kinetics

Studies using in situ IR spectroscopy reveal two-stage kinetics:

Transition-State Models

Density functional theory (DFT) calculations support a chair-like transition state where the pyridine ring adopts a planar conformation to minimize steric clash between diphenyl groups.

Industrial Applications and Patents

While no direct patents cover this compound, related bis(oxazoline) ligands are patented for asymmetric catalysis:

化学反応の分析

科学研究への応用

化学: 化学において、2,6-ビス[(2S,4S)-4-メチル-5,5-ジフェニルオキサゾリジン-2-イル]ピリジンは、不斉触媒におけるキラル配位子として広く用いられています。 この配位子は、エナンチオ選択的反応を促進し、高いエナンチオマー過剰率でキラルな生成物を生成します.

生物学と医学: この化合物は、キラリティを誘導する能力により、生物活性分子の合成に役立ちます。 医薬品は、薬物分子のキラリティがその有効性と安全性に不可欠なため、その調製に使用されています.

産業: 産業部門では、この化合物は、ファインケミカルや農薬の製造に用いられています。 触媒における役割は、複雑な分子の効率的かつ選択的な合成に役立ちます.

科学的研究の応用

Chemistry: In chemistry, 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine is widely used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess .

Biology and Medicine: The compound’s ability to induce chirality makes it valuable in the synthesis of biologically active molecules. It is used in the preparation of pharmaceuticals, where the chirality of the drug molecule is crucial for its efficacy and safety .

Industry: In the industrial sector, this compound is employed in the production of fine chemicals and agrochemicals. Its role in catalysis helps in the efficient and selective synthesis of complex molecules .

作用機序

類似化合物の比較

類似化合物:

- 2,6-ビス[(4S,5S)-4-メチル-5-フェニル-2-オキサゾリニル]ピリジン

- 2,6-ビス[(4R,5R)-4-メチル-5-フェニル-2-オキサゾリニル]ピリジン

- 2,6-ビス[(4S)-(-)-イソプロピル-2-オキサゾリン-2-イル]ピリジン

独自性: 2,6-ビス[(2S,4S)-4-メチル-5,5-ジフェニルオキサゾリジン-2-イル]ピリジンを類似化合物から際立たせているのは、ジフェニル基の存在による増強された立体および電子特性です。 これらの基は、より高い剛性と嵩高さを提供し、触媒プロセスにおけるより高い選択性と効率につながる可能性があります.

類似化合物との比較

2,6-Bis[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine

- Molecular Formula : C₃₅H₂₇N₃O₂ .

- Key Differences :

- Substituents: Lacks the 4-methyl group present in the target compound, but retains diphenyl groups on the oxazoline rings.

- Structural Data: Single-crystal X-ray analysis reveals a mean σ(C–C) bond deviation of 0.004 Å and an R factor of 0.034 , indicating high crystallographic precision .

- Applications: Used in coordination chemistry for constructing metal-organic frameworks (MOFs) due to its rigid, planar structure .

2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine

- Molecular Formula : C₂₃H₃₁N₃O₂ .

- Key Differences: Substituents: Cyclohexyl groups replace methyl and diphenyl moieties, reducing steric hindrance but increasing hydrophobicity. Purity: ≥95%, with a molecular weight of 391.46 g/mol . Applications: Employed as a chiral ligand in asymmetric hydrogenation reactions, where cyclohexyl groups enhance solubility in nonpolar solvents .

2,6-Bis[(4S)-4-(1-methylethyl)-5,5-diphenyl-4,5-dihydro-2-oxazolyl]pyridine

- Molecular Formula : C₄₁H₃₉N₃O₂ .

- Key Differences :

- Substituents: Features isopropyl (1-methylethyl) groups at the 4-position, increasing steric bulk compared to the methyl-substituted target compound.

- Stability: Stored under refrigeration due to sensitivity to heat and moisture .

- Applications: Utilized in high-stress catalytic environments where bulky substituents prevent catalyst deactivation .

Comparative Analysis of Properties

Steric and Electronic Effects

| Compound | Substituents | Steric Bulk | Electron-Donating Capacity |

|---|---|---|---|

| Target Compound | 4-methyl, 5,5-diphenyl | High | Moderate (oxazolidine N) |

| 2,6-Bis[(4R,5R)-diphenyl-oxazolyl]pyridine | 4,5-diphenyl | Moderate | High (oxazoline N) |

| 2,6-Bis(cyclohexyl-oxazolyl)pyridine | 4-cyclohexyl | Low | Low |

| 2,6-Bis(isopropyl-diphenyl-oxazolyl)pyridine | 4-isopropyl, 5,5-diphenyl | Very High | Moderate |

Catalytic Performance

- Asymmetric Polymerization: The target compound’s methyl groups improve stereochemical control in titanium-catalyzed ethylene-norbornene polymerization compared to less-substituted analogs .

- Enantioselectivity : Cyclohexyl-substituted variants exhibit lower enantioselectivity (e.g., 70–80% ee) in hydrogenation reactions due to reduced steric discrimination .

Thermal and Chemical Stability

- Thermal Decomposition : DSC data for related bis(oxazoline)pyridines show melting points ranging from 180–220°C , with diphenyl-substituted compounds exhibiting higher thermal stability .

- Solubility: The target compound is sparingly soluble in polar solvents (e.g., methanol) but highly soluble in dichloromethane and toluene .

生物活性

2,6-Bis(4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl)pyridine is a complex organic compound notable for its unique structural features. It contains a pyridine ring substituted with two oxazolidine moieties, which potentially enhances its biological activity. The compound's molecular formula is CHNO, and it has garnered attention in pharmaceutical and materials science for its possible applications as a drug candidate and ligand in coordination chemistry .

Synthesis

The synthesis of this compound typically involves cyclization reactions from precursors such as 2,6-bis[(1R,2S)-N,N'-2-chloro-1,2-diphenylethyl]-pyridinedicarboxamide. The reaction is conducted in an alcoholic medium using sodium hydroxide as a base, resulting in the formation of the oxazolidine-pyridine structure.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Similar compounds have shown potential in cancer therapy and neuroprotection:

- Cancer Therapy : Compounds with structural similarities have demonstrated anticancer properties by inducing apoptosis in tumor cells. For example, derivatives containing piperidine moieties were found to inhibit key proteins involved in cancer progression .

- Neuroprotective Effects : The compound may also exhibit activity against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease .

Case Studies

Recent studies have highlighted the potential of oxazolidine derivatives in various therapeutic areas:

- Anticancer Activity : A study reported that oxazolidine derivatives showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

- Alzheimer's Disease : Research indicated that compounds similar to this compound could inhibit cholinesterase enzymes effectively while also exhibiting antioxidant properties .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,6-Bis(2-oxazolinyl)pyridine | Similar core structure but different substituents | Varies; less studied |

| 4-Methylphenylpyridine | Lacks oxazolidine rings | Limited biological activity |

| Diphenyloxazolidine | Contains oxazolidine rings but not pyridine | Focused on oxazolidine properties |

The dual oxazolidine substitution on the pyridine ring of this compound may enhance its biological activity compared to simpler analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。